molecular formula C25H30O9 B1194923 Robustaol A CAS No. 78411-76-4

Robustaol A

Cat. No. B1194923
CAS RN: 78411-76-4
M. Wt: 474.5 g/mol
InChI Key: VQIUVVRPDIFIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Robustaol A is a diarylmethane.

Scientific Research Applications

Antimalarial Activity

Robustaol A, derived from the leaves of the medicinal plant Eucalyptus robusta Sm., has demonstrated antimalarial activity in mice. This was discovered through various spectral analyses and confirmed by synthesis in a study conducted by Qin (Qin, 1981).

Potential Biological Robustness Applications

While specific studies directly connecting Robustaol A to biological robustness are not available, the concept of biological robustness has been a subject of scientific research. Biological robustness refers to the ability of systems to maintain functionality despite external and internal perturbations. This concept is vital in understanding complex biological systems and diseases, as well as in therapy design (Kitano, 2008).

Robustness in Biomedical Research

The robustness of scientific findings, especially in biomedical research, is critical for the advancement of medical and scientific knowledge. This is crucial for ensuring that new discoveries are reliable and can serve as a foundation for further advances. The issue of reproducibility and robustness in research has been explored to improve the quality and reliability of scientific studies (Begley & Ioannidis, 2015).

Chemical Constituents Related to Robustaol A

Research on the chemical constituents of Eucalyptus robusta Sm. has led to the isolation and identification of robustaol B and other compounds, highlighting the diverse potential applications of these substances in various scientific fields. These studies contribute to a broader understanding of the chemical properties and potential applications of robustaol derivatives (Guo-wei & Ren-sheng, 1986).

properties

CAS RN

78411-76-4

Product Name

Robustaol A

Molecular Formula

C25H30O9

Molecular Weight

474.5 g/mol

IUPAC Name

3-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxy-5-(3-methylbutanoyl)benzaldehyde

InChI

InChI=1S/C25H30O9/c1-10(2)7-16(27)17-22(31)14(21(30)15(9-26)24(17)33)8-13-20(29)12(5)25(34-6)18(23(13)32)19(28)11(3)4/h9-11,29-33H,7-8H2,1-6H3

InChI Key

VQIUVVRPDIFIPV-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)CC(C)C)O)C=O)O)O

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)CC(C)C)O)C=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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